3-Benzylpyrrolidine
Overview
Description
3-Benzylpyrrolidine is a chemical compound with the CAS Number: 170304-83-3 . It has a molecular weight of 161.25 and is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for 3-Benzylpyrrolidine were not found in the search results, a review paper on Pyrrolidine in Drug Discovery discusses synthetic strategies used for pyrrolidine derivatives . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI Code for 3-Benzylpyrrolidine is 1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 . This indicates that the compound has a benzyl group attached to a pyrrolidine ring.Physical And Chemical Properties Analysis
3-Benzylpyrrolidine is a liquid with a molecular weight of 161.25 .Scientific Research Applications
Calcium-Sensing Receptor Antagonists
3-Benzylpyrrolidine derivatives have been identified as effective calcium-sensing receptor (CaR) antagonists. A study by Yang et al. (2005) found that substituted 2-benzylpyrrolidines, similar to 3-benzylpyrrolidine, can replace 1,1-dimethyl-2-naphthalen-2-yl-ethylamine in calcilytic compounds, showing similar potency and improved hERG profiles (Yang et al., 2005).
Drug Precursors
3-Benzylpyrrolidine derivatives, such as (3S)-1-benzylpyrrolidin-3-ol, are important drug precursors. Aga et al. (2013) described a scalable method for producing this compound from the alkaloid (−)-vasicine, highlighting its utility in medicinal chemistry (Aga et al., 2013).
Catalytic Arylation
Sezen and Sames (2005) developed a method for the selective arylation of N-phenylpyrrolidine, which includes derivatives like 3-benzylpyrrolidine, enabling direct and selective arylation of sp3 C-H bonds without a directing group (Sezen & Sames, 2005).
Synthesis of Aminopyrrolidines
Jean et al. (2001) reported a convenient method for synthesizing 1-Benzyl 3-aminopyrrolidine, an analog of 3-benzylpyrrolidine, under aqueous conditions, demonstrating the versatility of this compound in organic synthesis (Jean et al., 2001).
Nanoporous Material Synthesis
Gómez-Hortigüela et al. (2009) explored the use of benzylpyrrolidine derivatives in the synthesis of nanoporous aluminophosphate frameworks, demonstrating their role as structure-directing agents (Gómez-Hortigüela et al., 2009).
Biocatalysis
Li et al. (2001) investigated the use of N-benzylpyrrolidine in biocatalysis, specifically in the regio- and stereoselective hydroxylation of nonactivated carbon atoms, highlighting its potential in biochemical processes (Li et al., 2001).
Molecular Dynamics and Computational Studies
Several studies, including those by Gimbert et al. (2017) and Gómez-Hortigüela et al. (2004), have used 3-benzylpyrrolidine derivatives in computational and molecular dynamics studies to understand the structure-directing effects in microporous material synthesis (Gimbert et al., 2017), (Gómez-Hortigüela et al., 2004).
Drug Development
Arora et al. (2005) found that N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, structurally related to 3-benzylpyrrolidine, have high affinity for human D(4) and 5-HT(2A) receptors, indicating their potential in drug development (Arora et al., 2005).
Safety And Hazards
Future Directions
The review paper on Pyrrolidine in Drug Discovery suggests that the pyrrolidine ring, such as in 3-Benzylpyrrolidine, is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design and synthesis of new pyrrolidine compounds for drug discovery .
properties
IUPAC Name |
3-benzylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBLCYZEOGXHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397011 | |
Record name | 3-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpyrrolidine | |
CAS RN |
170304-83-3 | |
Record name | 3-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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